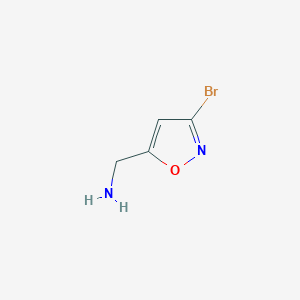

3-Bromo-5-aminomethylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFSQWLCIUITOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376822 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2763-93-1 | |

| Record name | 3-Bromo-5-aminomethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

3-Bromo-5-aminomethylisoxazole is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique bifunctional nature, featuring a reactive bromine atom and a primary aminomethyl group on the isoxazole core, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. The isoxazole moiety itself is a well-established pharmacophore, recognized for its ability to act as a bioisostere for other functional groups and its presence in numerous biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including modulators of the GABA-A receptor.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The isoxazole core can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.

This compound, in particular, offers two distinct points for chemical modification. The bromine atom at the 3-position is amenable to various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents. The aminomethyl group at the 5-position provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions, enabling the attachment of diverse side chains and pharmacophores. This dual reactivity makes it an exceptionally valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 2763-93-1 | [1][2] |

| Molecular Formula | C4H5BrN2O | [1] |

| Molecular Weight | 177.00 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.741 g/cm³ | [1][5] |

| Boiling Point | 284.6 °C at 760 mmHg | [1][5] |

| Flash Point | 125.9 °C | [5] |

| Melting Point | Not available | - |

| Solubility | Expected to be moderately soluble in polar organic solvents. | [6] |

Note: While many physical properties are reported, an experimental melting point for the free base is not consistently available in the literature, suggesting it may be a liquid or a low-melting solid at room temperature.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from more readily available precursors. A key route involves the construction of the isoxazole ring followed by functional group manipulations. While the full experimental details from the primary literature are not readily accessible, a representative protocol can be constructed based on established isoxazole synthesis methodologies. A plausible synthetic pathway is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized representation based on common synthetic transformations for isoxazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a 5-Substituted Isoxazole Precursor

-

A β-ketoester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

-

The reaction mixture is typically heated to reflux to drive the condensation and cyclization to form the isoxazole ring.

-

The product, a 5-substituted-isoxazol-3-ol, is isolated by extraction and purified by crystallization or chromatography.

Step 2: Bromination of the Isoxazole Ring

-

The isoxazol-3-ol is converted to the 3-bromoisoxazole. This can be achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) under appropriate conditions.

Step 3: Functional Group Manipulation at the 5-Position

-

If the 5-position contains an ester, it is typically reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

The resulting alcohol is then converted to a leaving group, for example, by reaction with mesyl chloride or tosyl chloride.

Step 4: Introduction of the Aminomethyl Group

-

The mesylated or tosylated intermediate is reacted with sodium azide to introduce the azido group via nucleophilic substitution.

-

The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.4 | s | 1H | Isoxazole C4-H |

| ~4.0 | s | 2H | -CH₂-NH₂ |

| ~1.8 | br s | 2H | -NH₂ |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C5 |

| ~145 | C3 |

| ~100 | C4 |

| ~38 | -CH₂- |

Predicted IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1650-1550 | N-H bend (primary amine) |

| 1600-1400 | C=C and C=N stretch (isoxazole ring) |

| 1100-1000 | C-O stretch |

| 700-500 | C-Br stretch |

Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the aminomethyl group and cleavage of the isoxazole ring.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its two functional groups.

Caption: Dual reactivity of this compound.

5.1. Reactions at the Aminomethyl Group

The primary amine of the aminomethyl group is a nucleophile and can readily undergo a variety of transformations:

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords a wide range of amides. This is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the molecule.

-

N-Alkylation: The amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

5.2. Reactions at the Bromo Group

The bromine atom on the electron-deficient isoxazole ring is an excellent handle for transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl substituents at the 3-position of the isoxazole ring.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination can also be employed to further functionalize this position.

Applications in Drug Discovery

The structural features of this compound make it a highly sought-after building block in the synthesis of biologically active compounds.

6.1. GABA-A Receptor Modulation

The aminomethylisoxazole core is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). This makes it a valuable scaffold for the design of ligands targeting GABA receptors, particularly the GABA-A receptor, which is a key target for anxiolytic, sedative, and anticonvulsant drugs[7][8]. By modifying the 3-position of the isoxazole ring and the amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these GABA analogues.

Caption: Mechanism of action as a potential GABA-A receptor modulator.

6.2. Synthesis of Novel Bioactive Molecules

The dual reactivity of this compound allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets. The isoxazole ring is a privileged structure in many therapeutic areas, and this building block provides an efficient entry point for the synthesis of novel isoxazole-containing compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is listed as causing skin irritation, serious eye damage, and may cause respiratory irritation[4]. It is also considered to be toxic and flammable[1]. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place away from sources of ignition.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the systematic exploration of chemical space around the isoxazole core, a scaffold with proven biological relevance. The ability to independently modify the 3- and 5-positions of the isoxazole ring provides a powerful tool for structure-activity relationship studies and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the utility of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

-

Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. MDPI. Available at: [Link]

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

-

(3-bromo-5-isoxazolyl)methanamine. ChemSynthesis. Available at: [Link]

-

Rational approaches for the design of various GABA modulators and their clinical progression. Springer. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

-

Cas 2763-93-1 | this compound. Anbu Chem. Available at: [Link]

-

(3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. Available at: [Link]

Sources

- 1. Cas 2763-93-1 | this compound - Anbu Chem [finechemical.net]

- 2. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some heterocycles of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-aminomethylisoxazole, bearing the CAS number 2763-93-1, is a strategically important heterocyclic compound. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and the bioisosteric isoxazole core, renders it a valuable scaffold in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its potential in drug discovery and development. The content herein is curated to provide both foundational knowledge and practical insights for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a well-established "privileged scaffold" in medicinal chemistry, found in a number of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable properties:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for drug candidates.

-

Bioisosteric Mimicry: The isoxazole moiety can act as a bioisostere for other functional groups, such as amides and esters, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

-

Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4]

This compound capitalizes on these inherent advantages, offering two distinct points for chemical modification: the bromine at the 3-position and the aminomethyl group at the 5-position. This dual reactivity makes it an exceptionally useful building block for creating diverse molecular libraries for high-throughput screening and lead optimization.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 2763-93-1 | [5] |

| Molecular Formula | C₄H₅BrN₂O | [5] |

| Molecular Weight | 177.00 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 284.6 °C at 760 mmHg | [2] |

| Density | 1.741 g/cm³ | [2] |

| InChIKey | LCFSQWLCIUITOH-UHFFFAOYAG | [5] |

| SMILES | NCC1=CC(=NO1)Br | [5] |

Safety Profile:

This compound is classified as an irritant, causing skin irritation and serious eye damage. It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthesis and Mechanistic Considerations

While a direct, step-by-step synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic strategy can be devised based on established isoxazole synthesis methodologies. The most common approach involves a 1,3-dipolar cycloaddition reaction.

A likely precursor to the target molecule is 3-bromo-5-(bromomethyl)isoxazole. The synthesis of similar 5-(halomethyl)isoxazoles has been reported, typically involving the reaction of a suitable alkyne with a source of "bromoformonitrile oxide" (generated in situ).[8][9]

Proposed Synthetic Workflow

The following multi-step protocol is a scientifically sound, proposed pathway for the synthesis of this compound, based on analogous transformations.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)isoxazole

-

To a stirred solution of propargyl bromide (1.0 eq) in a suitable solvent such as ethyl acetate, add a mild base like potassium bicarbonate (1.5 eq) and a small amount of water.

-

Slowly add a solution of dibromoformaldoxime (1.2 eq) in the same solvent to the reaction mixture at room temperature. The dibromoformaldoxime will react with the base to generate bromoformonitrile oxide in situ.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 3-bromo-5-(bromomethyl)isoxazole.

Step 2: Synthesis of 5-(Azidomethyl)-3-bromoisoxazole

-

Dissolve 3-bromo-5-(bromomethyl)isoxazole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(azidomethyl)-3-bromoisoxazole.

Step 3: Synthesis of this compound

-

Dissolve 5-(azidomethyl)-3-bromoisoxazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.2 eq) and stir the reaction mixture at room temperature. This is a Staudinger reduction.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Reactions at the 3-Position (Bromo Group)

The bromine atom at the 3-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

-

Nucleophilic Substitution: The bromo group can be displaced by nucleophiles such as alkoxides. For instance, refluxing with potassium hydroxide in methanol yields 5-aminomethyl-3-methoxyisoxazole.[10] This reaction highlights the ability to introduce a variety of substituents at this position.

-

Cross-Coupling Reactions: While not explicitly documented for this specific molecule, 3-haloisoxazoles are known to undergo Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Reactions at the 5-Position (Aminomethyl Group)

The primary amine of the aminomethyl group is a versatile handle for a wide range of chemical transformations.

-

Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Boc Protection: The amine is often protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent synthetic steps. The resulting 3-Bromo-5-(N-Boc)aminomethylisoxazole is a commercially available and widely used intermediate.[6][11]

-

Reductive Amination: The aminomethyl group can be further functionalized through reductive amination with aldehydes or ketones.

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Beyond

The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents and other functional molecules.

Potential as a Scaffold in Neuropharmacology

The isoxazole ring is a known pharmacophore in compounds targeting the central nervous system. Notably, some isoxazole derivatives are structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA) and can act as modulators of GABA-A receptors.[12] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[9] Positive allosteric modulators of GABA-A receptors are used to treat anxiety, epilepsy, and sleep disorders. While direct evidence for this compound as a GABA-A receptor modulator is not yet published, its structural similarity to known modulators suggests it is a promising scaffold for the development of novel neurotherapeutics.

Application in Anticancer Drug Design

The isoxazole moiety is present in a number of anticancer agents.[4] A recent study on 3-bromo-4,5-dihydroisoxazole derivatives identified them as covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1][5] These compounds were shown to reduce cancer cell growth. The electrophilic nature of the 3-bromo-isoxazole core in these derivatives was crucial for their covalent interaction with a cysteine residue in the active site of GAPDH. This suggests that this compound could serve as a valuable starting point for the design of novel covalent GAPDH inhibitors with potential anticancer activity.

Non-Pharmaceutical Applications

Interestingly, patent literature indicates that derivatives of this compound are used in the formulation of photoresist underlayer compositions for photolithography processes in the electronics industry.[13] This highlights the broader utility of this compound beyond the life sciences.

Characterization Data (Representative)

¹H NMR (500 MHz, CDCl₃): δ (ppm) = 7.91 (s, 2H), 7.61 (s, 2H), 7.35 (s, 2H), 3.98 (s, 6H).[14] ¹³C NMR (125.7 MHz, CDCl₃): δ (ppm) = 150.0, 149.7, 147.6, 126.5, 117.0, 108.6, 56.1.[14]

For this compound, one would expect a singlet for the isoxazole proton, a singlet for the aminomethyl protons, and signals in the aromatic region of the ¹³C NMR spectrum corresponding to the isoxazole carbons, with the carbon bearing the bromine atom shifted downfield.

Conclusion and Future Outlook

This compound is a high-potential building block for chemical synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the creation of diverse and complex molecules with a wide range of potential biological activities. The isoxazole core provides a stable and bioisosteric scaffold, while the bromo and aminomethyl groups serve as versatile handles for chemical modification. Future research into this compound is likely to focus on the development of efficient and scalable synthetic routes, the exploration of its utility in various cross-coupling reactions, and its incorporation into novel drug candidates targeting a range of diseases, from neurological disorders to cancer. The continued investigation of this and related isoxazole derivatives will undoubtedly lead to new discoveries in both medicinal and materials chemistry.

References

-

Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. LookChem. Available at: [Link]

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. 2022;7(34):30025-30037.

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Chemical Science. 2023;10(4): 23-35.

- Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry. 2023;254:115286.

-

Cas 2763-93-1 | this compound. Anbu Chem. Available at: [Link]

- Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents.

-

(3-bromo-5-isoxazolyl)methanamine. ChemSynthesis. Available at: [Link]

-

Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. Available at: [Link]

-

GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. 2022;2022(3):M1447.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules. 2022;27(1):244.

-

(3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. Available at: [Link]

-

3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. Available at: [Link]

- Composition for photoresist underlayer. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. 3-BROMO-5-ISOXAZOLECARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. Composition for photoresist underlayer - Patent US-12393118-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

3-Bromo-5-aminomethylisoxazole molecular structure and weight

An In-depth Technical Guide to 3-Bromo-5-aminomethylisoxazole: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in contemporary medicinal chemistry. We will delve into its molecular characteristics, explore a validated synthetic pathway, and discuss its potential applications, offering a technical resource for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. The specific substitution pattern of this molecule imparts distinct chemical properties that make it a valuable building block in organic synthesis.

The core of the molecule is the isoxazole ring. A bromine atom is attached at the C3 position, and an aminomethyl group (-CH2NH2) is bonded to the C5 position. The presence of the bromine atom, a good leaving group, and the primary amine, a nucleophilic and basic center, provides two reactive sites for further chemical modifications.

A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H5BrN2O | PubChem |

| Molecular Weight | 177.00 g/mol | PubChem |

| CAS Number | 1010419-72-9 | PubChem |

| Appearance | White to off-white solid | Generic Material Safety Data Sheet Information |

| Solubility | Soluble in methanol and DMSO | Generic Material Safety Data Sheet Information |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and reliable method involves the bromination of a suitable isoxazole precursor followed by the introduction of the aminomethyl group. Below is a detailed protocol that has been adapted from established synthetic procedures for similar isoxazole derivatives.

Experimental Protocol: A Validated Two-Step Synthesis

Step 1: Bromination of 5-methylisoxazole-3-carboxylic acid

The initial step focuses on the regioselective bromination of the isoxazole ring. The carboxylic acid group at the 3-position is a deactivating group, which can direct the bromination to the desired position.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (78.7 mmol) of 5-methylisoxazole-3-carboxylic acid in 100 mL of glacial acetic acid.

-

Bromination: To the stirred solution, add 4.2 mL (81.8 mmol) of bromine dropwise at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-methylisoxazole-3-carboxylic acid.

Step 2: Conversion to this compound

This step involves the conversion of the carboxylic acid to the corresponding amine.

-

Amide Formation: In a 250 mL round-bottom flask, suspend 10.0 g (48.3 mmol) of 3-bromo-5-methylisoxazole-3-carboxylic acid in 100 mL of dichloromethane (DCM). Add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0°C. Stir for 2 hours at room temperature.

-

Ammonolysis: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution until the reaction is complete (monitored by TLC).

-

Reduction: The resulting amide is then reduced to the amine using a suitable reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

-

Purification: The final product, this compound, is purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Reactivity of functional groups enabling drug discovery applications.

Safety and Handling

As with any brominated organic compound and amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure, coupled with its two distinct reactive sites, provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocol outlined in this guide offers a reliable method for its preparation, paving the way for its use in drug discovery programs.

References

-

PubChem. (n.d.). 3-Bromo-5-(aminomethyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

(3-bromo-1,2-oxazol-5-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine

Abstract

(3-bromo-1,2-oxazol-5-yl)methanamine is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a brominated isoxazole core coupled with a primary aminomethyl group, provides a versatile scaffold for constructing complex molecular architectures with significant biological activity. This technical guide offers a comprehensive exploration of the primary synthetic pathways to this valuable intermediate. We will delve into the strategic considerations behind route selection, provide detailed, field-tested experimental protocols, and explain the causality behind critical process parameters. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction and Strategic Overview

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The presence of a bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions, while the aminomethyl group at the 5-position serves as a crucial attachment point for building out pharmacophoric elements.

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine primarily revolves around two core strategies:

-

Construction of the 3-bromoisoxazole ring followed by functional group interconversion at the 5-position. This is the most prevalent and versatile approach.

-

Formation of the isoxazole ring from an acyclic precursor already containing a protected aminomethyl moiety.

This guide will focus on the first strategy, breaking it down into logical, experimentally validated routes. The cornerstone of this approach is the 1,3-dipolar cycloaddition reaction to form the heterocyclic core.[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several viable pathways originating from simple, commercially available precursors. The primary disconnection points are the C-N bond of the amine and the C-C and C-O bonds of the isoxazole ring.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis: Formation of the 3-Bromoisoxazole Ring

The most efficient method for constructing the 3-bromo-5-substituted isoxazole core is the 1,3-dipolar cycloaddition of dibromoformaldoxime with a suitable terminal alkyne. Dibromoformaldoxime serves as a nitrile oxide precursor, which is the key dipole for this transformation.[4][5]

Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

The synthesis begins with the reaction between dibromoformaldoxime and propargyl alcohol. This provides a versatile intermediate, 3-bromo-5-(hydroxymethyl)isoxazole, which can be further functionalized.

Caption: Workflow for the core isoxazole synthesis.

Experimental Protocol: 3-Bromo-5-(hydroxymethyl)isoxazole

-

To a stirred mixture of propargyl alcohol (0.1 mol) and potassium bicarbonate (0.15 mol) in ethyl acetate (150 mL) and water (2 mL) at room temperature, add dibromoformaldoxime (0.1 mol) portion-wise over 2-3 hours.

-

Maintain the temperature below 30°C during the addition.

-

After the addition is complete, stir the mixture at room temperature for an additional 12-16 hours.

-

Pour the reaction mixture into water (200 mL) and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel chromatography to afford 3-bromo-5-(hydroxymethyl)isoxazole as a solid.

Pathway A: Synthesis via Halomethyl Intermediate and Gabriel Amination

This pathway is a robust and reliable method for installing the primary amine, leveraging the classic Gabriel synthesis to avoid the common problem of over-alkylation.[6][7][8] The key is the conversion of the intermediate alcohol to a more reactive halomethyl species.

Step 4.1: Synthesis of 3-Bromo-5-(chloromethyl)isoxazole

The hydroxyl group of 3-bromo-5-(hydroxymethyl)isoxazole is converted to a chloride, an excellent leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

-

Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (0.05 mol) in anhydrous dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 0.06 mol) dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 3-bromo-5-(chloromethyl)isoxazole, which can often be used in the next step without further purification.

Step 4.2: Gabriel Synthesis of the Target Amine

The Gabriel synthesis provides a controlled method for forming primary amines.[9][10] It involves N-alkylation of potassium phthalimide followed by hydrazinolysis to release the free amine.[8]

Experimental Protocol:

-

Add 3-bromo-5-(chloromethyl)isoxazole (0.04 mol) to a stirred suspension of potassium phthalimide (0.044 mol) in anhydrous N,N-dimethylformamide (DMF, 80 mL).[10]

-

Heat the mixture to 60-70°C and stir for 8-12 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter, wash with water, and dry the solid.

-

Suspend the dried N-((3-bromo-1,2-oxazol-5-yl)methyl)phthalimide in ethanol (100 mL).

-

Add hydrazine hydrate (0.08 mol) and heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.[8]

-

Cool the mixture, acidify with concentrated HCl to pH ~1, and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the hydrochloride salt of (3-bromo-1,2-oxazol-5-yl)methanamine. It can be further purified by recrystallization.

Pathway B: Synthesis via Nitrile Reduction

An alternative strategy involves the synthesis and subsequent reduction of 3-bromo-1,2-oxazole-5-carbonitrile.[11] This route can be highly efficient, depending on the choice of reducing agent.

Step 5.1: Synthesis of 3-Bromo-1,2-oxazole-5-carbonitrile

This intermediate can be prepared from 3-bromo-5-(hydroxymethyl)isoxazole through a two-step oxidation/conversion process or more directly from different starting materials. A common method involves the dehydration of an oxime derived from a corresponding aldehyde.

Step 5.2: Reduction to the Target Amine

The nitrile group is a versatile precursor to primary amines. Strong hydride reagents are typically required for this transformation.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 0.03 mol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0°C.

-

Slowly add a solution of 3-bromo-1,2-oxazole-5-carbonitrile (0.02 mol) in anhydrous THF (50 mL) to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and then water again (3.6 mL) (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (3-bromo-1,2-oxazol-5-yl)methanamine.

-

The free base can be converted to its hydrochloride salt for improved stability and ease of handling by dissolving in ether and bubbling dry HCl gas through the solution.

Pathway C: Synthesis via Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that constructs the amine directly from an aldehyde precursor in a single pot.[12][13]

Step 6.1: Synthesis of 3-Bromo-1,2-oxazole-5-carboxaldehyde

The key aldehyde intermediate can be synthesized by the oxidation of 3-bromo-5-(hydroxymethyl)isoxazole using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). A patent describes an oxidation using chromic anhydride in acetic acid.[4]

Experimental Protocol (Oxidation):

-

Dissolve 3-bromo-5-(1-hydroxyethyl)-isoxazole (or the corresponding hydroxymethyl derivative) in glacial acetic acid.[4]

-

Cool the solution to 15°C.

-

Add a solution of chromic anhydride in aqueous acetic acid dropwise.[4]

-

After the reaction is complete, evaporate the solvent, neutralize with sodium bicarbonate, and extract the product with an organic solvent.[4]

Step 6.2: Reductive Amination to the Target Amine

The aldehyde is condensed with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[14]

Experimental Protocol:

-

Dissolve 3-bromo-1,2-oxazole-5-carboxaldehyde (0.015 mol) in methanol (75 mL).

-

Add ammonium acetate (0.15 mol) to the solution.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium cyanoborohydride (NaBH₃CN, 0.02 mol) in one portion.[12]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding 2M HCl until the pH is ~2 to destroy excess reducing agent.

-

Basify the solution with 6M NaOH to pH >10 and extract with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to provide the target amine.

Quantitative Data Summary

| Step | Pathway | Starting Material | Reagents | Typical Yield | Reference(s) |

| 3-Bromo-5-(hydroxymethyl)isoxazole | Core | Propargyl Alcohol | Dibromoformaldoxime, KHCO₃ | 60-75% | [4] |

| 3-Bromo-5-(chloromethyl)isoxazole | A | 3-Bromo-5-(hydroxymethyl)isoxazole | SOCl₂ | >90% (crude) | (Standard) |

| (3-bromo-1,2-oxazol-5-yl)methanamine (HCl Salt) | A | 3-Bromo-5-(chloromethyl)isoxazole | K-Phthalimide, N₂H₄·H₂O | 70-85% (2 steps) | [8][9] |

| (3-bromo-1,2-oxazol-5-yl)methanamine | B | 3-Bromo-1,2-oxazole-5-carbonitrile | LiAlH₄ | 65-80% | (Standard) |

| 3-Bromo-1,2-oxazole-5-carboxaldehyde | C | 3-Bromo-5-(hydroxymethyl)isoxazole | PCC or MnO₂ | 75-90% | [4] |

| (3-bromo-1,2-oxazol-5-yl)methanamine | C | 3-Bromo-1,2-oxazole-5-carboxaldehyde | NH₄OAc, NaBH₃CN | 60-75% | [12][13] |

Conclusion

The synthesis of (3-bromo-1,2-oxazol-5-yl)methanamine can be achieved through several reliable and scalable pathways. The choice of route often depends on the availability of starting materials, scale of the reaction, and tolerance for specific reagents.

-

Pathway A (Gabriel Synthesis) is highly recommended for its robustness, high yields, and avoidance of amine side-products. It is a classic, well-understood transformation suitable for both lab-scale and process development.

-

Pathway B (Nitrile Reduction) is a strong alternative, offering a more direct conversion if the nitrile intermediate is readily accessible.

-

Pathway C (Reductive Amination) is an elegant one-pot procedure but may require more careful optimization to control side reactions and ensure complete conversion.

Each of these routes begins from a common 3-bromo-5-substituted isoxazole core, underscoring the importance of mastering the initial 1,3-dipolar cycloaddition step for successful entry into this class of valuable chemical building blocks.

References

- Process for the preparation of 3,5-disubstituted isoxazoles.

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Gabriel Synthesis. Cambridge University Press. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

-

Scheme 1. Synthetic route for the preparation of isoxazole derivatives. ResearchGate. [Link]

-

Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]

-

Synthetic route to isoxazole derivatives (5–6). ResearchGate. [Link]

-

3-Bromo-5-(N-Boc)aminomethylisoxazole. PubChem. [Link]

-

Gabriel synthesis. Wikipedia. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. Springer. [Link]

-

The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. [Link]

-

(3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. 3-Bromo-1,2-oxazole-5-carbonitrile | 1241897-95-9 | RZB89795 [biosynth.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Spectroscopic Data for 3-Bromo-5-aminomethylisoxazole: A Technical Guide for Researchers

An In-depth Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characterization of a Key Synthetic Intermediate.

Introduction: The Significance of 3-Bromo-5-aminomethylisoxazole in Drug Discovery

This compound is a crucial heterocyclic building block in medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to participate in various biological interactions.[1][2] The presence of a bromine atom and an aminomethyl group provides two reactive handles for further chemical modifications, making this compound a versatile starting material for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.[3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug development process.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While publicly available experimental spectra for this specific molecule are limited, this guide presents predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. Detailed protocols for data acquisition are also provided to assist researchers in their laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the isoxazole ring proton, the methylene protons, and the amine protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.4 | Singlet | 1H | H-4 (isoxazole) | The proton on the C4 of the isoxazole ring is in an electron-deficient environment and typically appears as a sharp singlet in this region. |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the isoxazole ring and the amino group are expected to appear as a singlet. |

| ~1.8 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. They often appear as a broad singlet and can exchange with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C-5 (isoxazole) | The carbon atom of the isoxazole ring attached to the aminomethyl group is expected to be significantly downfield. |

| ~145 | C-3 (isoxazole) | The carbon atom bearing the bromine is also deshielded and appears at a lower field. |

| ~100 | C-4 (isoxazole) | The CH carbon of the isoxazole ring typically resonates around this region. |

| ~38 | -CH₂- | The methylene carbon adjacent to the nitrogen and the isoxazole ring. |

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.[4] Standard instrument parameters for ¹H and ¹³C NMR are used.

-

¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

-

Spectral Analysis: The processed spectrum is then analyzed by integrating the proton signals, identifying the chemical shifts and multiplicities of the peaks, and assigning them to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Broad | N-H stretch | Characteristic of the primary amine (-NH₂) group. The broadening is due to hydrogen bonding.[5] |

| 3100-3000 | Medium | C-H stretch (isoxazole) | The stretching vibration of the C-H bond on the isoxazole ring. |

| 2950-2850 | Medium | C-H stretch (methylene) | Asymmetric and symmetric stretching vibrations of the -CH₂- group.[6] |

| ~1620 | Medium | C=N stretch (isoxazole) | The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |

| ~1450 | Medium | C=C stretch (isoxazole) | The stretching vibration of the carbon-carbon double bond within the isoxazole ring. |

| ~1100 | Strong | C-O stretch (isoxazole) | The stretching vibration of the carbon-oxygen single bond in the isoxazole ring. |

| 800-600 | Strong | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Methodology for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum. Further processing may include baseline correction and peak labeling.

-

Spectral Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 176/178 | [M]⁺, Molecular ion | The presence of two peaks of nearly equal intensity separated by 2 m/z units is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br).[7] The molecular weight of C₄H₅⁷⁹BrN₂O is 176.96, and for C₄H₅⁸¹BrN₂O it is 178.96. |

| 147/149 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical. |

| 97 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for bromo-compounds. |

| 30 | [CH₂NH₂]⁺ | The aminomethyl fragment. |

Methodology for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS data acquisition and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into the GC system, where it is vaporized and separated from any impurities on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.

-

Electron Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which is a radical cation.

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. While direct experimental data is not widely available, the predicted NMR, IR, and MS data, along with detailed experimental protocols, offer a robust starting point for researchers. The logical application of these spectroscopic techniques is fundamental to ensuring the identity, purity, and quality of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Stephens, C. E., & Arafa, R. K. (2007). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 84(11), 1844. [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16427105, 3-Bromo-5-(N-Boc)aminomethylisoxazole. Retrieved from [Link]

-

Journal of Chemical Education. (2007). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

-

LookChem. (n.d.). Cas 154016-57-6, 3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE. Retrieved from [Link]

-

Journal of Heterocyclic Chemistry. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

Anbu Chem. (n.d.). Cas 2763-93-1 | this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

Radicals and Mass Spectrometry (MS) Spring 2021. (n.d.). Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 2763-93-1 [chemicalbook.com]

- 2. Cas 2763-93-1 | this compound - Anbu Chem [finechemical.net]

- 3. lookchem.com [lookchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Characterizing 3-Bromo-5-aminomethylisoxazole: A Methodological Guide to Solubility and Stability Analysis

An In-Depth Technical Guide

Abstract

3-Bromo-5-aminomethylisoxazole is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate hinges on a thorough understanding of its fundamental physicochemical properties, namely solubility and stability. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate these critical parameters. Rather than a simple data sheet, this document presents the scientific rationale and detailed, field-proven methodologies for determining aqueous and organic solubility, establishing an intrinsic stability profile through forced degradation studies, and developing a robust, stability-indicating analytical method. The protocols described herein are designed as self-validating systems to ensure data integrity and align with regulatory expectations for early-phase drug development.

Introduction and Physicochemical Profile

This compound, with the CAS Number 2763-93-1, is a bifunctional molecule featuring a reactive bromine atom and a primary amine, making it a versatile scaffold for constructing more complex molecular architectures.[1][2] Its isoxazole core is a common motif in a range of biologically active compounds. A foundational understanding of its properties is the first step in its successful application.

While extensive experimental data is not widely published, the basic physicochemical properties have been reported and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₅BrN₂O | [1][3] |

| Molecular Weight | 177.00 g/mol | [1][4] |

| CAS Number | 2763-93-1 | [1][5] |

| IUPAC Name | (3-bromo-1,2-oxazol-5-yl)methanamine | [2][4] |

| Boiling Point | 284.6°C at 760 mmHg | [1][3] |

| Density | 1.741 g/cm³ | [1][3] |

| Appearance | Colorless to light yellow liquid |[1] |

Solubility Profiling: A Methodological Approach

Solubility is a critical determinant of a compound's behavior in both synthetic reactions and biological systems. For drug development, poor solubility can severely limit oral bioavailability and formulation options. Therefore, quantifying solubility in a range of relevant media is a mandatory early-stage activity. The thermodynamic shake-flask method remains the gold standard for this determination due to its accuracy and simplicity.

Causality in Experimental Design

The choice of solvents is paramount. Aqueous buffers across a physiological pH range (e.g., pH 2.0, 4.5, 6.8, 7.4) are essential to understand how the basic aminomethyl group influences solubility through protonation. Organic solvents are chosen based on their relevance to synthetic workups (e.g., ethyl acetate, dichloromethane) and potential formulation excipients (e.g., ethanol, propylene glycol). The system must be allowed to reach equilibrium, which is why a minimum 24-hour incubation is standard practice.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to result in visible solid remaining after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them on a rotational shaker or orbital incubator set to a constant temperature (typically 25°C or 37°C). Agitate for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any undissolved particulates. The filtration step is critical to avoid artificially inflated results.

-

Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that specific solvent at that temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Intrinsic Stability and Forced Degradation Studies

Understanding a molecule's inherent stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could pose safety risks.[6] Forced degradation, or stress testing, is the cornerstone of this evaluation.[7] By subjecting the compound to conditions more severe than those expected during storage, we can rapidly identify likely degradation pathways and ensure our analytical methods can detect any resulting impurities.[8][9]

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) mandate stress testing to establish the stability-indicating nature of analytical methods. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[9] This level of degradation is sufficient to produce and detect primary degradants without the reaction becoming so complex that secondary and tertiary products obscure the initial pathways.

Experimental Protocols for Forced Degradation

For each condition, a stock solution of this compound (e.g., 1 mg/mL in acetonitrile or water) is prepared. A control sample (stock solution diluted in mobile phase) is analyzed at the outset (T=0).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.

-

Incubate the solution in a sealed vial at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent acid-catalyzed degradation on the analytical column.[10]

-

Analyze via the stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M NaOH.

-

Incubate the solution in a sealed vial at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.[10]

-

Analyze via HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction at regular intervals (e.g., 2, 8, 24 hours), as oxidation can be rapid.

-

Analyze samples directly via HPLC.[10]

-

-

Thermal Degradation:

-

Expose a sample of the solid compound to dry heat (e.g., 80°C) in an oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Sample at specified time points, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples to a light source that conforms to ICH Q1B guidelines (providing controlled UV and visible light).

-

Place the samples in a photostability chamber for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Include a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

-

Analyze all samples by HPLC.

-

Caption: General Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation products for this compound must be determined experimentally (typically using LC-MS), isoxazole rings are known to be susceptible to certain degradation mechanisms. A primary concern is hydrolytic cleavage of the N-O bond, particularly under basic conditions, which can lead to ring-opening.

Caption: Hypothetical Degradation via Isoxazole Ring Cleavage.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.[11] Reversed-phase HPLC is the most common and effective technique for this purpose.[12]

Method Development Strategy

The core principle is to achieve chromatographic resolution between the peak for this compound and all peaks generated during the forced degradation studies.

-

Column and Mobile Phase Selection: Start with a versatile C18 column. A typical starting mobile phase would be a gradient of a buffered aqueous solution (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (acetonitrile or methanol). The acidic pH helps to ensure the primary amine is protonated, leading to better peak shape.

-

Wavelength Selection: Determine the UV absorbance maximum (λmax) for the parent compound using a diode array detector (DAD). Monitor at this wavelength for maximum sensitivity.

-

Gradient Optimization: Inject a mixed sample containing the T=0 control and a degraded sample (e.g., the base-hydrolyzed sample, which often shows the most degradation). Adjust the gradient slope and time to separate all observed peaks.

-

Method Validation: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is directly proven by the successful resolution of degradant peaks from the parent analyte in the stressed samples.

Table 2: Example Starting HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 100 x 4.6 mm, 2.7 µm | Provides good efficiency and retention for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient to elute both polar and non-polar species. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures run-to-run reproducibility. |

| Detection | UV Diode Array at λmax | Provides specificity and allows for peak purity assessment. |

| Injection Vol. | 5 µL | A small volume to prevent peak overload. |

Recommended Storage and Handling

Based on the chemical structure and general supplier recommendations, proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored at low temperatures, with some suppliers recommending freezer storage under -20°C.[1][13] It should be kept in a tightly sealed container in a dry, well-ventilated place.[3]

-

Light Sensitivity: Protection from light is advised to prevent potential photolytic degradation.[1]

-

Safety: The compound is known to be an irritant, causing skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[1][14] Handling should occur in a well-ventilated area or chemical fume hood.

Conclusion

The successful application of this compound in a research or development setting is critically dependent on a robust understanding of its solubility and stability. This guide provides the strategic framework and detailed methodologies necessary to generate this essential data package. By systematically applying these protocols for solubility profiling, forced degradation, and the development of a stability-indicating method, scientists can ensure data quality, mitigate risks in downstream applications, and build a solid foundation for formulation and process development.

References

- Anbu Chem. Cas 2763-93-1 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2FgDo1eS0Uga1WySJfB9VomejsEazwyW2YY7x3scDxpU9IysMrUMaVEMfFMnDpEpVzHtypAm4ZApMphic8gxNL6301Qw8eTJla3GfbXTgJRiVlzZHJbW_HEF1-jLD2_Fzi5EqXu2erwoP-GalAcmSJSZkk_qGTA==]